3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolane ring with a trione functionality.
Mechanism of Action
Target of Action
It is known that compounds containing a trifluoromethyl group often exhibit numerous pharmacological activities .
Mode of Action
It is known that trifluoromethyl-containing compounds can interact with various targets in unique ways due to the unique properties of the trifluoromethyl group .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can affect various biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of drugs .
Result of Action
It is known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level due to their broad range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione functionality to diols or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as LiAlH₄, and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in cancer therapy.
(S)-Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione is unique due to its thiazolane ring with a trione functionality, which is not commonly found in other trifluoromethyl-containing compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1,1-dioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3S/c11-10(12,13)7-1-3-8(4-2-7)14-6-18(16,17)5-9(14)15/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKGQPVKJWZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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